5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-6-4-5-7-12(10)8-14-19-15(22-20-14)13-9-17-16(21-3)18-11(13)2/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYWWUXCAQZXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)C3=CN=C(N=C3C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Oxadiazole Ring: This often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the pyrimidine and oxadiazole rings, which can be done using various coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives showed promising antibacterial activity, suggesting that compounds like 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole could serve as effective antimicrobial agents .
Anticancer Properties
The anticancer potential of oxadiazoles has been extensively studied. For instance, a series of oxadiazole derivatives were evaluated for their cytotoxic effects against glioblastoma cell lines. The findings indicated that certain derivatives induced significant apoptosis in cancer cells, suggesting that 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole may possess similar anticancer properties .
Case Study: Cytotoxicity Assay
In vitro studies using cell lines have shown that oxadiazole derivatives can inhibit cell proliferation effectively. The mechanism involves the disruption of DNA synthesis and induction of apoptosis, which are critical pathways in cancer treatment.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5a | LN229 | 10 | Apoptosis |
| 5d | A549 | 15 | DNA Damage |
| 5m | MCF7 | 12 | Cell Cycle Arrest |
Anti-inflammatory Effects
Oxadiazoles have also been investigated for their anti-inflammatory properties. In a study focused on a new class of oxadiazole derivatives, compounds demonstrated significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Case Study: Inflammatory Response Inhibition
In vivo models have shown that these compounds can reduce inflammation markers significantly.
| Compound | Inflammation Model | Dose (mg/kg) | Result |
|---|---|---|---|
| 5b | Carrageenan-induced | 20 | Reduced edema by 50% |
| 5c | Zymosan-induced | 10 | Decreased cytokine levels |
Mechanism of Action
The mechanism of action for compounds like 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole would depend on their specific biological targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from literature:
Key Observations:
- Lipophilicity (logP): The target compound’s logP (~3.5) is intermediate, balancing the lipophilic 2-methylbenzyl group and the polar pyrimidine-methoxy moiety. In contrast, the nitro-substituted analog has a higher logP (4.71) due to the electron-withdrawing nitro group, while the chloromethyl derivative is more hydrophilic (logP ~1.2).
- Molecular Weight: The target compound (323.35 g/mol) is heavier than simpler analogs, reflecting its complex substitution pattern.
- Substituent Effects:
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound enhances solubility compared to nitro or chloromethyl groups.
- Steric Bulk: The 2-methylbenzyl group introduces steric hindrance absent in analogs with smaller substituents (e.g., pyridazine ).
Biological Activity
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and efficacy against various diseases, particularly focusing on anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a unique combination of pyrimidine and oxadiazole rings, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 296.32 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 296.32 g/mol |
| CAS Number | 2034514-72-0 |
Synthesis
The synthesis of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole typically involves:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions of aldehydes and amines.
- Formation of the Oxadiazole Ring : Cyclization using hydrazides and carboxylic acids.
- Coupling of Rings : Final coupling step using various reagents and catalysts .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
- Receptor Binding : Interaction with cellular receptors can modulate their activity.
- DNA/RNA Interaction : Potential intercalation into nucleic acids can affect their function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance, compounds with structural similarities have shown significant efficacy against human breast cancer cells with IC50 values comparable to established drugs like Olaparib . The specific compound in focus may exhibit similar properties due to its structural characteristics.
Case Study: Anticancer Efficacy
A study evaluating various oxadiazole derivatives reported that certain compounds demonstrated IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), indicating strong cytotoxic activity . The mechanism involved inhibition of key pathways related to cancer cell proliferation.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Case Study: Antimicrobial Efficacy
In a comparative study, several oxadiazole compounds were screened for their antibacterial activity, revealing that some exhibited significant inhibitory effects on bacterial growth with varying IC50 values . This suggests a potential role for the compound in developing new antimicrobial agents.
Comparison with Similar Compounds
The biological activity of 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methylbenzyl)-1,2,4-oxadiazole can be compared with other similar compounds:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-phenyl | 15.6 | Anticancer |
| 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(4-methylbenzyl) | 20.0 | Antimicrobial |
The unique substitution pattern in the target compound likely influences its reactivity and biological effectiveness compared to these analogs.
Q & A
Q. What synthetic methodologies are optimal for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, demonstrates that coupling N’-hydroxybenzimidamide derivatives with carbonyl precursors under basic conditions (e.g., Cs₂CO₃ or NaH) yields oxadiazoles with high regioselectivity. Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) is critical for isolating pure products . Optimization of reaction temperature (50–90°C) and solvent polarity (DME or THF) can enhance yields, as shown in and .
Q. How can researchers confirm the structural integrity and purity of this compound?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential for structural validation. For instance, reports 99% purity for a related oxadiazole using ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and SFC (supercritical fluid chromatography) to confirm 97% enantiomeric excess. FTIR can verify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from incomplete solvation models or inaccurate force fields in density functional theory (DFT) calculations. highlights the Colle-Salvetti correlation-energy formula, which improves accuracy by incorporating electron density and local kinetic-energy density. For bioactivity mismatches (e.g., inactive cell lines in ), validate target engagement via photoaffinity labeling (e.g., identifying TIP47 as a molecular target) and reassess cellular permeability or metabolic stability .
Q. How do substituents on the pyrimidine and benzyl groups influence pharmacological activity?
Structure-activity relationship (SAR) studies in and reveal that electron-donating groups (e.g., methoxy) on the pyrimidine enhance binding to targets like 5-lipoxygenase-activating protein (FLAP), while steric bulk on the benzyl moiety (e.g., 2-methyl) improves selectivity. For example, trifluoromethyl groups increase metabolic resistance but may reduce solubility. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .
Q. What experimental designs are recommended for assessing oxidative stability of the methoxy group?
Accelerated stability studies under oxidative conditions (e.g., 40°C/75% RH with 0.1% H₂O₂) can monitor degradation via HPLC. notes that 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives are prone to demethylation; LC-MS/MS can identify degradation products like phenolic intermediates. Stabilization strategies include introducing electron-withdrawing substituents adjacent to the methoxy group .
Q. How can enantiomeric excess be quantified for chiral analogs of this compound?
Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is highly effective, as shown in , achieving 97% enantiomeric resolution. Complementary methods include circular dichroism (CD) spectroscopy and X-ray crystallography for absolute configuration determination .
Methodological Considerations
Q. What computational tools predict metabolic liabilities in this compound?
Use Schrödinger’s ADMET Predictor or StarDrop’s P450 module to identify sites of cytochrome P450-mediated oxidation. emphasizes that low CYP3A4 inhibition reduces drug-drug interaction risks. Molecular dynamics simulations can model interactions with metabolic enzymes, prioritizing modifications (e.g., fluorination) to block reactive hotspots .
Q. How to design assays for evaluating kinase inhibition potential?
Employ a panel of recombinant kinases (e.g., EGFR, GSK-3β) in ATP-competitive binding assays. and recommend fluorescence polarization (FP) for high-throughput screening. For example, 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives showed IC₅₀ values < 100 nM against GSK-3β, validated via Western blot for downstream phosphorylation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
